molecular formula C18H24N4 B1356956 N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine CAS No. 290297-25-5

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine

カタログ番号: B1356956
CAS番号: 290297-25-5
分子量: 296.4 g/mol
InChIキー: LCQDUKXKKBAUIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is a chemical compound with the molecular formula C18H24N4. It is a derivative of pyridine, featuring a methyl group at the 6th position, a 4-methylpiperazin-1-yl group at the 6th position, and an o-tolyl group at the 4th position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine typically involves multiple steps, starting with the reaction of pyridine derivatives with appropriate reagents to introduce the desired functional groups. One common synthetic route involves the following steps:

  • Nitration: Pyridine is nitrated to introduce a nitro group at the 3-position.

  • Reduction: The nitro group is reduced to an amine group.

  • Methylation: The amine group is methylated to form N-methylpyridin-3-amine.

  • Piperazine Addition: The 4-methylpiperazin-1-yl group is introduced through a substitution reaction.

  • O-Tolyl Group Introduction: The o-tolyl group is added through a final substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

化学反応の分析

Types of Reactions: N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

  • Reduction: Reduction reactions can be performed to reduce nitro groups or other functional groups present in the molecule.

  • Substitution: Substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxides and hydroxides of the compound.

  • Reduction Products: Reduced forms of the compound, such as amines.

  • Substitution Products: Derivatives with different functional groups.

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C18H24N4
  • Molecular Weight : 296.410 g/mol
  • CAS Number : 290297-25-5
  • Structure : The compound features a pyridine ring with an o-tolyl group and a 4-methylpiperazin-1-yl moiety, which contributes to its unique biological activity.

Chemistry

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine serves as a versatile building block in organic synthesis. Its structural characteristics allow for the development of more complex molecules, making it valuable in various chemical reactions, such as:

  • Oxidation
  • Reduction
  • Substitution

These reactions are essential for synthesizing analogs and exploring structure-activity relationships in drug development.

Biology

The compound acts as a biological probe to investigate various biological processes. It has been shown to interact with specific molecular targets, making it useful in understanding cellular mechanisms and pathways.

Antiemetic Properties

Netupitant is primarily recognized for its role as a selective antagonist of the neurokinin-1 (NK1) receptor. This receptor is involved in the regulation of nausea and vomiting, particularly in chemotherapy-induced nausea and vomiting (CINV). Clinical studies have demonstrated that:

  • Efficacy : Netupitant significantly reduces both acute and delayed CINV when combined with other antiemetic agents like palonosetron.

Pain Management

Research suggests that due to its action on the NK1 receptor, Netupitant may have potential applications in managing chronic pain conditions. Ongoing studies are investigating its efficacy in this area.

Anxiety Disorders

Preliminary findings indicate that NK1 antagonists, including Netupitant, may possess anxiolytic properties, warranting further exploration in treating anxiety disorders.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the synthesis of various drugs and agrochemicals. Its derivatives can be employed to create active ingredients for pesticides and herbicides.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Netupitant:

  • Clinical Trial on CINV : A randomized controlled trial showed that cancer patients treated with Netupitant experienced significantly lower rates of nausea compared to those receiving standard treatment alone.
  • Mechanistic Studies : Research using animal models indicated that administration of Netupitant leads to decreased levels of substance P in the central nervous system (CNS), correlating with reduced nausea responses.

作用機序

The mechanism by which N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and the derivatives of the compound.

類似化合物との比較

  • N-Methylpiperazine: A simpler derivative lacking the pyridine and o-tolyl groups.

  • 4-Methylpiperazin-1-yl derivatives: Compounds with similar piperazine structures but different substituents.

  • Pyridine derivatives: Other pyridine-based compounds with different functional groups.

Uniqueness: N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is unique due to its combination of structural features, which allow it to interact with specific molecular targets and pathways. Its versatility in synthetic applications and potential medicinal properties set it apart from similar compounds.

生物活性

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine, commonly referred to as Netupitant , is a chemical compound recognized primarily for its role as a selective antagonist of the neurokinin-1 (NK1) receptor. This receptor is a G protein-coupled receptor that plays a significant role in various physiological processes, particularly in the central nervous system (CNS), including pain perception, nausea, and vomiting .

  • Molecular Formula : C18H24N4
  • Molecular Weight : 296.410 g/mol
  • CAS Number : 290297-25-5
  • Density : 1.1 g/cm³
  • Boiling Point : 478.2 °C at 760 mmHg
  • Flash Point : 243.0 °C

Netupitant's primary mechanism involves the blockade of the NK1 receptor, which is crucial in mediating the effects of substance P, a neuropeptide associated with pain and nausea. By inhibiting this receptor, Netupitant effectively reduces nausea and vomiting, particularly those induced by chemotherapy and postoperative conditions .

Antiemetic Properties

Netupitant has been extensively studied for its antiemetic properties. Clinical trials have demonstrated its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). For instance:

  • In a randomized controlled trial, patients receiving highly emetogenic chemotherapy showed a significant reduction in both acute and delayed CINV when treated with Netupitant combined with palonosetron .

Other Potential Applications

Research is ongoing to explore additional therapeutic applications of Netupitant beyond its antiemetic effects. These include:

  • Pain Management : Due to its action on the NK1 receptor, there is potential for its use in managing chronic pain conditions.
  • Anxiety Disorders : Preliminary studies suggest that NK1 antagonists may have anxiolytic effects, warranting further investigation into their role in treating anxiety disorders .

Structure-Activity Relationship (SAR)

The structure of Netupitant allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry. Its unique combination of functional groups contributes to its specific biological activity:

Compound NameMolecular FormulaKey Features
NetupitantC18H24N4NK1 receptor antagonist
Analog 1C17H22N4Lacks methyl group on nitrogen
Analog 2C17H22N4Different piperidine structure

This table illustrates how variations in the molecular structure can influence biological activity and pharmacological profiles .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Netupitant in clinical settings:

  • Clinical Trial on CINV : A study involving cancer patients demonstrated that those treated with Netupitant experienced significantly lower rates of nausea compared to those receiving standard treatment alone .
  • Mechanistic Studies : Research utilizing animal models has shown that administration of Netupitant leads to decreased levels of substance P in the CNS, correlating with reduced nausea responses .

特性

IUPAC Name

N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-14-6-4-5-7-15(14)16-12-18(20-13-17(16)19-2)22-10-8-21(3)9-11-22/h4-7,12-13,19H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQDUKXKKBAUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2NC)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 0.5 g (1.4 mMol) [6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-carbamic acid methyl ester in 3.0 ml dichloromethane was added over 10 minutes to a solution of 1.98 ml (6.9 mMol ) Red-Al® (70% in toluene) and 2.5 ml toluene (exothermic, cool with a water bath to avoid temperature to go >50° C.). The reaction mixture was stirred 2 hours at 50° C., cooled to 0° C., and 4 ml aqueous NaOH 1N were carefully (exothermic) added over 15 minutes, followed by 20 ml ethyl acetate. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with deionized water and brine, dried (Na2SO4) and concentrated under reduced pressure to yield 0.37 g (89%) methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine as an orange resin.
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

35 g (124 mMol) 6-(4-Methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-ylamine were dissolved in 273 ml ortho-formic acid trimethyl ester and 8 drops trifluoroacetic acid were added. The reaction mixture was refluxed for 3 hours then concentrated under reduced pressure and dried under high vacuum. The residue was dissolved in 100 ml tetrahydrofuran and added dropwise at 0° C. to a suspension of 9.4 g (248 mMol) lithium alimunium hydride in 300 ml tetrahydrofuran. The reaction mixture was stirred at room temperature for 1 hour, cooled again to 0° C. and its pH was brought to 1 by careful addition of aqueous HCl 28%. After 5 minutes, the pH was raised to 10 by addition of aqueous NaOH 28%, the reaction mixture was filtered on Hyflo and concentrated under reduced pressure. The residue was chromatographed (eluent: dichloromethane/methanol 9:1) to yield 23.6 g (64%) methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine as a brown oil.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
273 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 0.5 g (1.4 mMol) [6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-carbamic acid methyl ester in 3.0 ml dichloromethane was added over 10 minutes to a solution of 1.98 ml (6.9 mMol ) Red-Al® (70% in toluene) and 2.5 ml toluene (exothermic, cool with a water bath to avoid temperature to go >50° C.). The reaction mixture was stirred 2 hours at 50° C. in CH2Cl2, extracted with ethyl acetate and cooled to 0° C. 4 ml Aqueous NaOH 1N were carefully (exothermic) added over 15 minutes, followed by 20 ml ethyl acetate. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with deionized water and brine, dried (Na2SO4) and concentrated under reduced pressure to yield 0.37 g (89%) methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine as an orange resin.
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 35 g (124 mmol) 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-ylamine in 270 ml trimethyl orthoformate and 8 drops trifluoroacetic acid was heated for 3 h at 130° C. The reaction mixture was evaporated and dried in vacuo for 30 min. The residual oil was dissolved in 100 ml tetrahydrofuran and was added dropwise under ice cooling to 9.4 g (248 mmol) lithium aluminum hydride in 300 ml tetrahydrofuran. The reaction mixture was stirred for lh at room temperature, cooled to 0° C. again and acidified (pH 1-2) by addition of 28% hydrochloric acid solution. After stirring for 5 min, 28% sodium hydroxide solution was added to reach pH 10. The solution was filtered over celite, evaporated and purified by flash chromatography to give 23.6 g (64%) of the title compound as a light brown oil.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 3
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 4
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 5
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Reactant of Route 6
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。